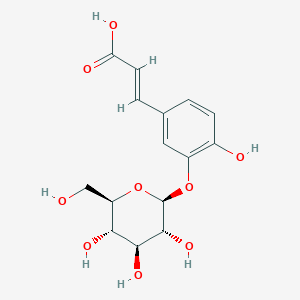
咖啡酸3-葡萄糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeic acid 3-glucoside (CAG) is a naturally occurring polyphenol found in a variety of plants, including coffee, apples, and grapes. It is a derivative of caffeic acid, a naturally occurring polyphenol found in many fruits and vegetables, and is produced by the enzymatic reaction of caffeic acid with glucose. CAG is a potent antioxidant with potential health benefits, including anti-inflammatory, anti-allergic, and anti-cancer activities. It has been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and cardiovascular disease.
科学研究应用
抗癌特性
研究发现,咖啡酸 (CA) 在癌症信号通路中具有潜在的治疗意义 . CA 的抗肿瘤作用归因于其促氧化和抗氧化特性 . 它可以防止活性氧的形成,减少癌细胞的血管生成,增强肿瘤细胞的 DNA 氧化,并抑制 MMP-2 和 MMP-9 . 据报道,CA 及其衍生物对许多类型的癌症具有抗癌作用 .
抗炎特性
CA 及其衍生物以其抗炎功能而闻名 . 这可能与其抗氧化作用有关 . 这使其成为治疗和预防炎症性疾病进展的潜在候选药物 .
抗菌特性
研究发现,CA 具有抗菌活性 . 这使其成为开发新型抗菌剂的潜在候选药物。
神经保护特性
关于 CA 的大量研究表明其对神经退行性疾病有效 . 这使其成为开发新型神经保护剂的潜在候选药物。
代谢紊乱治疗
安全和危害
The safety data sheet for Caffeic Acid 3-β-D-Glucoside suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
作用机制
Target of Action
Caffeic Acid 3-Glucoside (CA3G) is a bioactive compound that exhibits various health advantages linked with its antioxidant functions . The primary targets of CA3G are cancer cells, where it exhibits anti-carcinogenic properties . It has been reported to have anti-inflammatory, anti-bacterial, and anti-carcinogenic functions .
Mode of Action
The mechanism of action of CA3G involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 . These interactions result in the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
CA3G and its derivatives are first synthesized in plants through the shikimic acid pathway . In this pathway, phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives . The biosynthetic pathways of CA3G were summarized, and it was found that caffeic acid and its derivatives are first synthesized in plants through the shikimic acid pathway .
Pharmacokinetics
Pharmacokinetic studies indicate that CA3G is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase II enzymes . It is submitted to conjugation and methylation processes, forming sulphated, glucuronic and/or methylated conjugates by the action of sulfotransferases, UDP-glucotransferases, and o-methyltransferases, respectively . The transmembrane flux of CA3G in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers . Ca3g has indicated low intestinal absorption, low oral bioavailability in rats, and pitiable permeability across caco-2 cells .
Result of Action
The molecular and cellular effects of CA3G’s action are primarily seen in its anti-carcinogenic properties. It prevents the production of reactive oxygen species, induces DNA oxidation of cancer cells, reduces tumor cell angiogenesis, blocks transcription factor and signal translation 3 (STATS), and suppresses MMP2 and MMP-9 . These actions result in the inhibition of cancer cell growth and proliferation .
Action Environment
The action, efficacy, and stability of CA3G can be influenced by environmental factors. For instance, the copigmentation reaction between caffeic acid and malvidin-3-glucoside is a spontaneous exothermic reaction driven by hydrogen bonding and dispersions forces This suggests that the environment, particularly temperature, can influence the action of CA3G
生化分析
Biochemical Properties
Caffeic Acid 3-Glucoside interacts with various enzymes, proteins, and other biomolecules. It is known to have antioxidant, anti-inflammatory, and anticarcinogenic activity . The anticancer properties of Caffeic Acid 3-Glucoside are associated with its antioxidant and pro-oxidant capacity, attributed to its chemical structure that has free phenolic hydroxyls .
Cellular Effects
Caffeic Acid 3-Glucoside has significant effects on various types of cells and cellular processes. It can act by preventing the production of reactive oxygen species (ROS), inducing DNA oxidation of cancer cells, as well as reducing tumor cell angiogenesis . It also has the ability to inhibit melanin formation when used as a component of topical skin creams .
Molecular Mechanism
At the molecular level, Caffeic Acid 3-Glucoside exerts its effects through various mechanisms. It forms complexes with metals (mainly iron and copper), inhibiting the decomposition of peroxides, reducing the formation of free radicals and their attack on lipids, amino acids of proteins, double bonding of polyunsaturated fatty acids and bases of DNA .
Temporal Effects in Laboratory Settings
It is known that this compound has antioxidant, anti-inflammatory, and anticarcinogenic activity , which suggests that it may have long-term effects on cellular function.
Metabolic Pathways
Caffeic Acid 3-Glucoside is involved in various metabolic pathways. It is known to be metabolized mainly in the intestinal mucosa through phase II enzymes, submitted to conjugation and methylation processes, forming sulphated, glucuronic and/or methylated conjugates .
Transport and Distribution
Caffeic Acid 3-Glucoside is transported and distributed within cells and tissues. The transmembrane flux of this compound in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Caffeic acid 3-glucoside can be achieved through the enzymatic conversion of caffeic acid and glucose using the enzyme glucosyltransferase.", "Starting Materials": [ "Caffeic acid", "Glucose", "Glucosyltransferase enzyme" ], "Reaction": [ "Mix Caffeic acid and Glucose in the presence of Glucosyltransferase enzyme", "Allow the mixture to react at an appropriate temperature and pH for a specific amount of time", "Isolate the Caffeic acid 3-glucoside product using chromatography techniques" ] } | |
| 24959-81-7 | |
分子式 |
C15H18O9 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-5-7(1-3-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/t10-,12-,13+,14-,15-/m1/s1 |
InChI 键 |
QOPSZFXPZWQLOG-TVKJYDDYSA-N |
手性 SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
同义词 |
3-[3-(β-D-Glucopyranosyloxy)-4-hydroxyphenyl]-2-propenoic Acid; 3-(β-D-Glucopyranosyloxy)-4-hydroxy-cinnamic Acid; 3-(β-D-Glucopyranosyloxy)-4-hydroxycinnamic Acid; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Caffeic Acid 3-Glucoside interact with its targets, and what are the downstream effects?
A: While research on specific interaction mechanisms is ongoing, studies suggest that Caffeic acid 3-glucoside exhibits inhibitory effects on enzymes crucial to disease progression. For instance, it demonstrates promising inhibitory effects against α-amylase and α-glucosidase [], enzymes involved in carbohydrate digestion and blood sugar regulation, hinting at potential anti-diabetic applications. Additionally, it shows strong binding affinity to matrix metalloproteinase-8 (MMP-8) [], an enzyme implicated in dental caries and peri-implant inflammation. Similarly, it displays significant binding affinity to glucosyltransferase (GTFase) [], an enzyme crucial for the formation of dental plaque by Streptococcus mutans. These inhibitory actions on various enzymes suggest that Caffeic acid 3-glucoside may disrupt critical pathways involved in disease pathogenesis, potentially leading to therapeutic benefits.
Q2: What are the structural characteristics of Caffeic Acid 3-Glucoside?
A2: While the provided abstracts do not delve into specific spectroscopic data, they identify Caffeic acid 3-glucoside as a cinnamic acid derivative. This implies the presence of a phenolic ring structure with an attached three-carbon side chain, characteristic of cinnamic acid, and a glucose molecule attached to the 3rd carbon of the phenolic ring. Further research into databases like PubChem or ChemSpider could provide detailed information on its molecular formula, weight, and spectroscopic data.
Q3: What are the potential applications of Caffeic Acid 3-Glucoside based on its predicted inhibitory properties?
A3: The in silico studies highlight Caffeic Acid 3-glucoside's potential in various therapeutic areas:
- Dental Health: By inhibiting GTFase and MMP-8 [, ], Caffeic acid 3-glucoside might contribute to preventing dental caries and managing peri-implant inflammation.
- Diabetes Management: Its inhibitory effects on α-amylase and α-glucosidase [] suggest potential applications in regulating blood sugar levels and managing diabetes.
- Neuroprotection: The observed neuroprotective effect in SH-SY5Y cells [] warrants further investigation into its potential against neurodegenerative diseases.
- Cancer Therapy: Research indicates Caffeic acid 3-glucoside exhibits a strong binding affinity to MAPK3 [], a protein involved in cancer cell growth and survival, suggesting potential anti-cancer properties.
Q4: What is the current understanding of the Structure-Activity Relationship (SAR) of Caffeic Acid 3-Glucoside?
A: While the provided research focuses on Caffeic Acid 3-Glucoside, other cinnamic acid derivatives are frequently mentioned. These include rosmarinic acid, chlorogenic acid, cynarine, and N-p-Coumaroyltyramine, often demonstrating comparable inhibitory properties [, , ]. This suggests that specific structural features within the cinnamic acid scaffold, potentially the phenolic ring and the three-carbon side chain, are crucial for their bioactivity. Further research exploring modifications to the Caffeic Acid 3-Glucoside structure and their impact on target binding and activity is needed to establish a comprehensive SAR profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




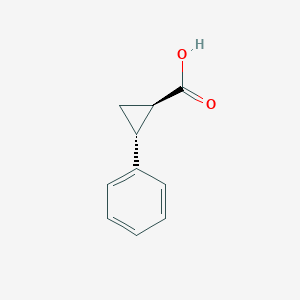




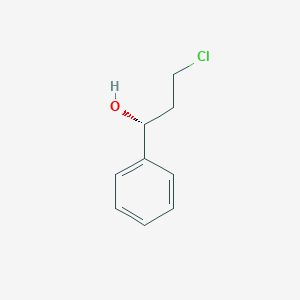
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)
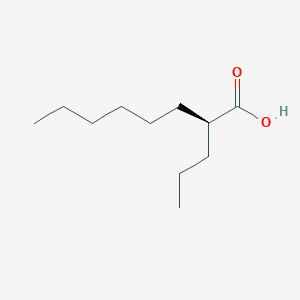
![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
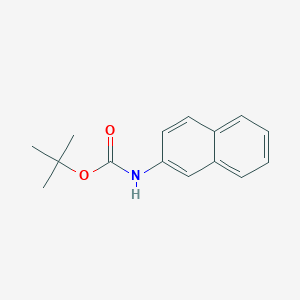
![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)
